Cas no 222611-00-9 (4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-)
222611-00-9 structure
Product Name:4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
CAS-nummer:222611-00-9
MF:C25H28O4
MW:392.487427711487
CID:291164
Update Time:2024-03-01
4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
- 4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-butenyl)phenyl]-6-(3-methyl-2-butenyl)-(9CI)
- Tetrapterol I
- 4H-1-Benzopyran-4-one, 2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)-
- 7,4'-Dihydroxy-6,3'-diprenylisoflavanone
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- Inchi: 1S/C25H28O4/c1-15(2)5-7-18-11-17(9-10-22(18)26)21-14-29-24-13-23(27)19(8-6-16(3)4)12-20(24)25(21)28/h5-6,9-13,21,26-27H,7-8,14H2,1-4H3
- InChI-sleutel: LOEGFVXNCOSCCY-UHFFFAOYSA-N
- LACHT: C1OC2=CC(O)=C(C/C=C(/C)\C)C=C2C(=O)C1C1=CC=C(O)C(C/C=C(/C)\C)=C1
Berekende eigenschappen
- Exacte massa: 392.19884
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 29
- XLogP3: 3.794
Experimentele eigenschappen
- Dichtheid: 1.166±0.06 g/cm3(Predicted)
- Kookpunt: 600.0±55.0 °C(Predicted)
- PSA: 66.76
- pka: 8.26±0.40(Predicted)
4H-1-Benzopyran-4-one,2,3-dihydro-7-hydroxy-3-[4-hydroxy-3-(3-methyl-2-buten-1-yl)phenyl]-6-(3-methyl-2-buten-1-yl)- Gerelateerde literatuur
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jason Wan Lab Chip, 2020,20, 4528-4538
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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